[3-(1,3-dioxolan-2-yl)phenyl]methanol
Description
[3-(1,3-Dioxolan-2-yl)phenyl]methanol is an organometallic intermediate featuring a benzyl alcohol moiety substituted at the 3-position with a 1,3-dioxolane ring. The dioxolane group serves as a protective moiety for carbonyl functionalities, enhancing stability during synthetic processes . This compound is typically synthesized via nucleophilic addition or oxidation-reduction sequences involving precursors such as (2-(1,3-dioxolan-2-yl)phenyl)methanone derivatives . Its primary applications lie in organic synthesis, particularly as a masked alcohol intermediate for constructing complex molecules like benzophenones or heterocycles .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10-11H,4-5,7H2 |
InChI Key |
YYTSEFIKDBVCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[3-(1,3-dioxolan-2-yl)phenyl]methanol can be synthesized through the reaction of benzyl alcohol with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in dry ether.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzyl derivatives .
Scientific Research Applications
[3-(1,3-dioxolan-2-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers, rubber goods, and paint materials.
Mechanism of Action
The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of stable intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Alcohol vs. Ketone Derivatives
- [3-(1,3-Dioxolan-2-yl)phenyl]methanol: Molecular Formula: C₁₀H₁₂O₃ (inferred from analogs in ). Key Properties: The primary alcohol (-CH₂OH) enables oxidation to aldehydes/ketones, while the dioxolane ring provides acid-sensitive protection for carbonyl groups . Applications: Used in multi-step syntheses requiring temporary alcohol protection, e.g., in the preparation of anti-tumor agents .
- [3-(1,3-Dioxolan-2-yl)phenyl]ethanone (CAS 153329-05-6): Molecular Formula: C₁₁H₁₂O₃. Key Properties: The ketone group (-COCH₃) enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions). Unlike the methanol analog, it lacks a reducible alcohol group . Applications: Serves as a precursor for aryl ketone-based pharmaceuticals .
Dioxolane vs. Alternative Protecting Groups
- (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone (CAS data in ): Molecular Formula: C₁₇H₁₂Cl₂O₃. Key Properties: The electron-withdrawing Cl substituents increase ketone electrophilicity, while the dioxolane maintains acid-lability. Stability: Less stable under acidic conditions than non-halogenated analogs due to enhanced carbonyl reactivity .
- (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone (CAS 898779-36-7): Molecular Formula: C₁₈H₁₈O₃. Key Properties: Methyl groups improve lipophilicity, enhancing solubility in non-polar solvents. The dioxolane retains its role as a transient protective group .
Substituent Effects on Reactivity and Physical Properties
Key Observations :
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